N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(17)13-6-8-16-9-7-15-12(16)11-4-2-3-5-14-11/h2-5,7,9H,6,8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQICSBBROLZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to targethepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen.
Mode of Action
It’s synthesized via c–c bond cleavage promoted by i2 and tbhp. The reaction conditions are mild and metal-free.
Biochemical Pathways
This suggests that the compound may interfere with the synthesis of collagen, a key component of the extracellular matrix, thereby affecting the fibrotic process.
Result of Action
Similar compounds have been shown to exhibit anti-fibrotic activities. They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro. This suggests that the compound may have potential therapeutic applications in the treatment of fibrotic diseases.
Action Environment
It’s worth noting that the synthesis of the compound involves mild and metal-free conditions, which could potentially influence its stability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Heterocyclic Diversity :
- The target compound’s pyridin-2-yl-imidazole core distinguishes it from triazole-pyrimidine (), benzimidazole-pyrazole (), and nitrofuran () analogs. The pyridin-2-yl group may favor interactions with metal ions or aromatic residues in enzymes, while triazole-based compounds (e.g., 2e) prioritize steric flexibility .
- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance reactivity or stability but may increase toxicity. The target compound lacks these groups, suggesting a focus on balanced bioavailability.
Synthetic Efficiency :
- Microwave-assisted synthesis () achieves moderate yields (30%) but short reaction times (30 min), whereas conventional methods () yield 45–85% with longer durations. The target compound’s synthesis likely requires optimization for scalability.
Biological Relevance :
- Imidazole and pyridine rings are common in kinase inhibitors (e.g., imatinib analogs ). The ethylacetamide linker in the target compound may improve solubility compared to bulkier benzamide derivatives ().
- Lack of Nitro/Triazole Moieties : Unlike nitrofuran () or triazole () derivatives, the target compound’s imidazole-pyridine system may reduce off-target effects associated with reactive nitro groups.
Data Table: Spectral Comparison
Q & A
Basic: How can the molecular structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide be confirmed experimentally?
Methodological Answer:
The structure can be confirmed using a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies hydrogen environments (e.g., pyridin-2-yl protons at δ 8.5–8.7 ppm, imidazole NH at δ 10–12 ppm, and acetamide CH₃ at δ 2.0–2.2 ppm).
- 13C NMR resolves carbon signals, such as the carbonyl carbon of the acetamide group (~170 ppm) and aromatic carbons in pyridine/imidazole rings (120–150 ppm) .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, N-H stretch at ~3200–3400 cm⁻¹ for imidazole) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the backbone .
Basic: What are the key steps in synthesizing this compound?
Methodological Answer:
A typical multi-step synthesis involves:
Imidazole Core Formation: Condensation of pyridin-2-yl-carboxaldehyde with ethylenediamine under acidic conditions to form the imidazole ring .
Ethylamine Linker Introduction: Alkylation of the imidazole nitrogen using 2-chloroethylamine, followed by purification via column chromatography .
Acetamide Functionalization: Reaction of the amine-terminated intermediate with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Critical Parameters:
- Temperature control (<0°C during acetyl chloride addition to prevent side reactions).
- Use of moisture-free solvents to avoid hydrolysis of intermediates .
Advanced: How can researchers optimize the yield of this compound during synthesis?
Methodological Answer:
Yield optimization requires addressing common challenges:
- Byproduct Formation: Use of excess acetyl chloride (1.5–2.0 equivalents) to drive the acetylation reaction to completion .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction dialysis for purification .
- Catalyst Screening: Transition metal catalysts (e.g., CuI) improve imidazole alkylation efficiency by reducing reaction time from 24h to 6h .
Validation: Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity using HPLC (>95% purity threshold) .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The pyridine and imidazole moieties often engage in hydrogen bonding with active-site residues .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict bioavailability .
- MD Simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
Basic: How can researchers assess the purity of this compound post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 254 nm. A single peak with retention time matching the standard confirms purity .
- Melting Point Analysis: Sharp melting range (e.g., 180–182°C) indicates absence of impurities .
- Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (e.g., C: 60.12%, H: 5.03%, N: 23.31%) .
Advanced: What strategies resolve contradictions in biological activity data for similar imidazole-acetamide derivatives?
Methodological Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values across a wider concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts .
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., cytochrome P450 inhibition) that may confound results .
- Structural Analog Comparison: Compare with compounds like N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide to isolate the role of the pyridin-2-yl group in activity .
Basic: What spectroscopic techniques characterize the electronic properties of the pyridine-imidazole system?
Methodological Answer:
- UV-Vis Spectroscopy: Detect π→π* transitions in aromatic rings (absorption bands at ~260–280 nm) and n→π* transitions in the acetamide group (~210 nm) .
- Fluorescence Spectroscopy: Assess emission spectra (λem ~350–400 nm) to evaluate potential applications in bioimaging or sensor development .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic profile?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement. The pyridine ring typically adopts a planar conformation, while the imidazole NH forms hydrogen bonds with adjacent molecules .
- Electron Density Maps: Analyze residual density to confirm absence of disorder in the ethylacetamide linker .
- Cambridge Structural Database (CSD) Cross-Referencing: Compare bond lengths/angles with similar compounds (e.g., CSD entry CCDC 1234567) .
Basic: What functional group modifications enhance the solubility of this compound?
Methodological Answer:
- Salt Formation: React with HCl to generate a hydrochloride salt, improving aqueous solubility .
- PEGylation: Introduce polyethylene glycol (PEG) chains via esterification of the acetamide carbonyl group .
- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays without precipitation .
Advanced: How do researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, increased Km with unchanged Vmax suggests competitive binding .
- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy (ΔH) and stoichiometry (n) to confirm direct interaction with the target .
- Mutagenesis Studies: Engineer active-site residues (e.g., Ala substitution of Asp102) and assess loss of inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
